己基 4-甲基苯磺酸酯

描述

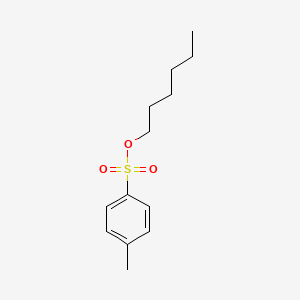

Hexyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H20O3S . It is used in scientific research .

Molecular Structure Analysis

The molecular structure of Hexyl 4-methylbenzenesulfonate consists of a hexyl chain attached to a 4-methylbenzenesulfonate group . The exact 3D conformer is not provided in the search results.Physical And Chemical Properties Analysis

Hexyl 4-methylbenzenesulfonate has a molecular weight of 256.36 g/mol . It has a density of 1.1±0.1 g/cm³, a boiling point of 364.3±11.0 °C at 760 mmHg, and a flash point of 174.1±19.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .科学研究应用

合成和化学性质

衍生物和配合物的合成己基 4-甲基苯磺酸酯及其衍生物已通过各种化学过程合成。例如,3-羟基-2-碘苯基-(4-甲基苯磺酸酯) 是通过多步骤程序合成的,表明该化合物具有化学改性的潜力,并且可用于创建复杂的分子 (Pan 等人,2020)。

UV 固化油墨应用己基 4-甲基苯磺酸酯衍生物已用于配制 UV 固化油墨。这些衍生物表现出快速的固化特性,证明了该化合物在印刷和涂料等工业应用中的效用 (Lee 等人,2006)。

生物和医药应用

心脏选择性特性4-甲基苯磺酸酯的亲水性 N,N,N-三甲基乙铵 α-生育酚类似物在动物模型中表现出心脏选择性特性和减少的心肌梗塞面积,展示了其在心脏相关疾病中的潜在治疗应用 (Grisar 等人,1991)。

抗炎和抗过敏作用某些衍生物,如 2-氧代-2H-色满-4-基 4-甲基苯磺酸酯,已显示出对细胞模型中的变应性炎症反应的抑制作用。这突出了该化合物在开发新的抗炎和抗过敏药物中的潜力 (Yoo 等人,2017)。

先进材料应用

红外和拉曼光谱涉及红外和拉曼光谱和从头算分子轨道理论的研究提供了对 4-甲基苯磺酸酯阴离子的结构和振动特性的见解,展示了该化合物在先进材料科学中的效用 (Ristova 等人,1999)。

药物开发和抗病毒特性己基 4-甲基苯磺酸酯衍生物因其作为治疗神经精神和神经系统疾病的多功能候选药物的潜力而受到研究。一些衍生物对乙型肝炎病毒 (HBV) 显示出有希望的抗病毒作用,表明它们在抗病毒药物开发中的潜力 (Li 等人,2014;Huang 等人,2016)。

环境和工业应用在环境领域,已经提出了使用 4-甲基苯磺酸酯在特定氨基酸生产中再生某些化合物的的方法,证明了该化合物在工业和环境应用中的效用 (Yu 等人,2005)。

用于疾病治疗的衍生物的高级世代该化合物及其衍生物已被研究用于治疗各种疾病。4-甲基苯磺酸酯的四环喹喔啉衍生物(ITI-007)已显示出作为多功能候选药物的潜力,对血清素和多巴胺受体表现出很强的结合亲和力,并在治疗神经精神和神经系统疾病方面显示出希望 (Li 等人,2014)。

安全和危害

Hexyl 4-methylbenzenesulfonate is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and respiratory irritation . It is classified as a flammable liquid (Category 2), has acute toxicity upon inhalation (Category 4), and poses a specific target organ toxicity risk upon repeated exposure (Category 2), particularly to the hearing organs .

作用机制

Hexyl 4-methylbenzenesulfonate, also known as Hexyl p-Toluenesulfonate, is a chemical compound with the molecular formula C13H20O3S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

It has been suggested that the compound may have potential therapeutic applications in the treatment of prostate cancer . The compound’s interaction with its targets and the resulting changes are still under investigation.

Result of Action

Preliminary studies suggest that the compound may have potential anti-cancer effects .

生化分析

Biochemical Properties

Hexyl 4-methylbenzenesulfonate is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of more complex compounds. Its sulfonate group can act as a leaving group in substitution reactions, making it valuable in the production of various drugs. For instance, it has been mentioned in the context of synthesizing positional isomers of lapatinib, a drug used in cancer therapy.

Molecular Mechanism

It serves as a reagent for introducing hexyl groups into molecular structures. It’s particularly important for the synthesis of alkylidenecyclopropanes, which are precursors to a wide range of alicyclic systems used in higher-order carbocyclization and cycloisomerization reactions.

属性

IUPAC Name |

hexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQOVYWBHRSGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277625 | |

| Record name | Hexyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-35-8 | |

| Record name | 3839-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

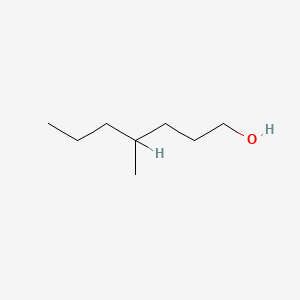

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

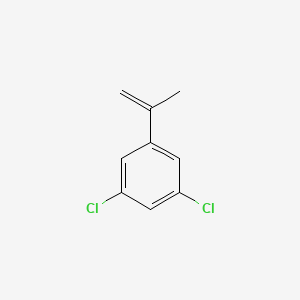

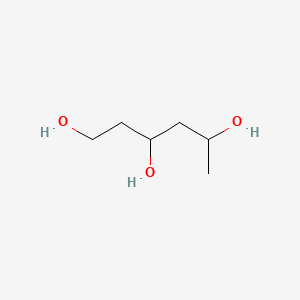

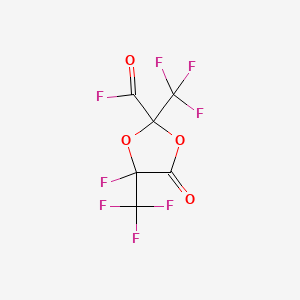

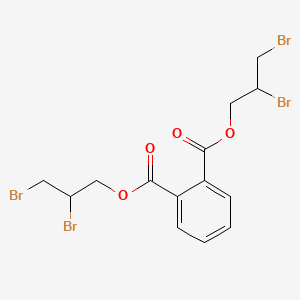

Feasible Synthetic Routes

Q1: What is the significance of studying hexyl p-toluenesulfonate in organic chemistry research?

A: Hexyl p-toluenesulfonate serves as a valuable tool in understanding reaction mechanisms and carbocation chemistry. For instance, the research paper "Reactions of the classical 3-bicyclo[3.1.0]hexyl cation. Preparation and acetolysis of the endo and exo-2-bicyclo[3.1.0]hexyl p-toluenesulfonates" [] investigates the behavior of a specific type of carbocation (3-bicyclo[3.1.0]hexyl cation) generated from its precursor, 2-bicyclo[3.1.0]hexyl p-toluenesulfonate. By studying how this compound reacts under specific conditions (acetolysis), researchers gain insights into the stability and reactivity of this carbocation, contributing to our knowledge of organic reaction pathways.

Q2: Can you provide an example of a synthetic challenge addressed in the provided research and its relevance to hexyl p-toluenesulfonate?

A: The paper "The synthesis and solvolytic investigations of 2-hexanone-5-(p-N-methylpyridinium) ether and n-hexyl-p-carboxybenzenesulfonate" [] highlights the difficulties encountered while attempting to synthesize n-hexyl-p-carboxybenzenesulfonate, a compound structurally related to hexyl p-toluenesulfonate. The initial approach, involving direct esterification of p-carboxybenzenesulfonyl chloride with n-hexanol, proved unsuccessful. This emphasizes the importance of carefully considering the reactivity and steric hindrance of reactants when designing a synthetic route for molecules containing the hexyl p-toluenesulfonate backbone.

Q3: How does the study of n-hexyl-p-carboxybenzenesulfonate's stability contribute to understanding hexyl p-toluenesulfonate?

A: In the same study [], researchers successfully synthesized n-hexyl-p-carboxybenzenesulfonate through an alternative route: oxidation of n-hexyl-p-toluenesulfonate. They discovered that this compound exhibited a half-life of approximately 14 hours when reacted with 1 N aqueous NaOD at room temperature. This finding provides valuable information about the stability of the sulfonate ester group under basic conditions, which can be extrapolated to understand the reactivity and potential applications of hexyl p-toluenesulfonate and related compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)